5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]
Description
Discovery and Development of Spirochromene Compounds
Spirochromenes emerged as a distinct class of heterocyclic compounds in the late 20th century, with early synthetic efforts focusing on their conformational rigidity. The spiro[chromene-2,2'-indole] framework was first reported in 2014 through multicomponent cyclization reactions involving indole derivatives and chromene precursors. A breakthrough occurred in 2018 when Koshizawa et al. demonstrated the utility of spiro[chromane-2,4'-piperidine] derivatives as G-protein-coupled receptor 119 agonists, establishing spirochromenes as viable drug candidates for type 2 diabetes mellitus.
Recent advances in green chemistry have expanded synthetic accessibility. Heravi et al. (2022) developed a water-based Mn(bpyo)2/MCM-41-catalyzed protocol for spirochromene synthesis, achieving yields up to 86% under reflux conditions. This method addressed previous limitations in regioselectivity and environmental impact associated with traditional aprotic solvents.
Table 1: Key Developments in Spirochromene Synthesis
Historical Evolution of Indole-Based Spiro Compounds
The incorporation of indole motifs into spirocyclic systems dates to Fischer's 19th-century work on indole synthesis. Modern indole-spiro hybrids gained prominence through their presence in natural alkaloids such as horsfiline and coerulescine. The specific fusion with chromenes evolved from 2010s-era strategies to combine indole's hydrogen-bonding capacity with chromene's planar aromaticity.
Notable milestones include:
- 2020: Anti-tubercular indole-fused spirochromenes with MIC values ≤1.56 μg/mL against Mycobacterium tuberculosis
- 2021: Spirooxindole-indole hybrids showing acetylcholinesterase inhibition (IC~50~ 24.1 μM)
- 2022: Crystal structure determination of spiro[chromene-2,2'-indole] derivatives confirming R,S,R,S stereochemistry
Significance in Organic Chemistry and Medicinal Research
The compound's significance stems from three key attributes:
- Stereoelectronic Tunability : The spiro center creates orthogonal π-systems, enabling simultaneous interactions with multiple biological targets.
- Metabolic Stability : Methoxy and methyl substituents at positions 6 and 1'/3' enhance oxidative stability compared to non-substituted analogs.
- Dual Pharmacophoric Action : Chromene contributes to kinase modulation while indole facilitates neurotransmitter receptor interactions.
Table 2: Comparative Bioactivity of Spirochromene Derivatives
Taxonomic Classification within Heterocyclic Chemistry
This compound belongs to a specialized subclass of spiroheterocycles with the following taxonomic hierarchy:
Kingdom : Organic heterocycles
Phylum : Bridged bicyclic systems
Class : Spiro compounds (C16H11NO base)
Subclass : Chromene-indole fused spirocycles
Variants :
- 5'-Chloro substitution (electrophilic enhancement)
- 6-Methoxy group (hydrogen bond acceptor)
- 1',3',3'-Trimethylation (steric stabilization)
Properties
IUPAC Name |
5'-chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-19(2)16-12-14(21)5-7-17(16)22(3)20(19)10-9-13-11-15(23-4)6-8-18(13)24-20/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJGQCKPEFCWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C13C=CC4=C(O3)C=CC(=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] typically involves multi-step organic reactions. One common approach is the spirocyclization of appropriate precursors, such as chromene derivatives and indole derivatives, under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties, particularly in the following areas:
Anticancer Activity
Research has indicated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have shown IC50 values ranging from 4.0 to 10.0 µM against different cancer types, suggesting its potential as an anticancer agent.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HCT-116 (Colon) | 5.0 |
| MCF-7 (Breast) | 7.0 |
| HepG2 (Liver) | 4.5 |
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications to the chromene ring can enhance its potency.
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Phototherapy Applications
5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] is noted for its photochromic properties, allowing it to switch between different forms upon exposure to UV light. This characteristic opens avenues for applications in phototherapy and drug delivery systems.
Antioxidant Activity
Studies have highlighted the antioxidant potential of this compound, which is crucial for therapeutic applications in conditions related to oxidative stress. The ability to scavenge free radicals may provide protective effects against cellular damage.
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | IC50 = 30 µM |
| ABTS Assay | IC50 = 25 µM |
Case Study on Anticancer Potential
Mechanism of Action
The mechanism by which 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Spiropyran Derivatives
Structural and Substituent Variations
Table 1: Substituent Effects on Key Properties
| Compound Name | Substituents | Photochromic Lifetime ($\tau$) | Fluorescence ($\lambda_{\text{em}}$) | Key Applications |
|---|---|---|---|---|
| Target Compound | 5'-Cl, 6-OCH$3$, 1',3',3'-CH$3$ | $10^5$ s | 611 nm | Drug delivery, sensors |
| 1,3,3-Trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene] | 6'-Cl, 1',3',3'-CH$_3$ | Not reported | Not reported | Photochromic materials |
| SP-COOH (CAS 55779–26–5) | 6-NO$_2$, COOH | Shorter (data unspecified) | 630 nm | Surface functionalization |
| 5'-Methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline] | 6-NO$2$, 5'-OCH$3$ | Reduced thermal stability | Not reported | Chemosensors |
Photochromic Behavior
- Target Compound :
- Nitro-Substituted Analogs (e.g., 6-NO$_2$ derivatives): Stronger electron-withdrawing groups stabilize MC forms but reduce $\tau$ due to increased polarity . Example: SP-COOH emits at 630 nm but has shorter $\tau$, limiting sustained applications .
Research Findings and Data
Spectral Data Comparison
Table 2: Absorption and Emission Profiles
| Compound | $\lambda_{\text{abs}}$ (SP) | $\lambda_{\text{abs}}$ (MC) | $\lambda_{\text{em}}$ (MC) |
|---|---|---|---|
| Target Compound | 202–341 nm | 402, 536 nm | 611 nm |
| SP-COOH | 350 nm | 585 nm | 630 nm |
| 1,3,3-Trimethyl-6-nitrospiro[indoline-2,2′-chromene] | 320 nm | 550 nm | Not observed |
Kinetic Parameters
Table 3: Thermal Relaxation Rates
| Compound | $k$ (s$^{-1}$) | Half-Life ($t_{1/2}$) |
|---|---|---|
| Target Compound | $6.5 \times 10^{-5}$ | 10$^5$ s |
| SP-COOH | $1.2 \times 10^{-3}$ | 580 s |
| 6-Nitrospiro[indoline-2,2′-chromene] | $3.0 \times 10^{-4}$ | 2300 s |
Biological Activity
5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antifungal activities, supported by relevant research findings and data tables.
- Molecular Formula : C20H20ClNO2
- Molecular Weight : 343.83 g/mol
- IUPAC Name : 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]
Antimicrobial Activity
Recent studies have demonstrated that compounds within the chromene class exhibit notable antimicrobial properties. For instance, 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] was evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] | Methicillin-resistant Staphylococcus aureus (MRSA) | 21.3 | 1.95 |
| Escherichia coli | 22.0 | 2.50 | |
| Pseudomonas aeruginosa | 19.5 | 3.00 |
The compound exhibited strong inhibitory effects against MRSA and E. coli, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] were assessed through various in vitro assays using human cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |
|---|---|---|
| HCT-116 (Colon Carcinoma) | 1.08 | 0.5 |
| HepG-2 (Liver Carcinoma) | 1.50 | 0.4 |
| MCF-7 (Breast Carcinoma) | 1.20 | 0.6 |
The compound demonstrated significant cytotoxicity against the HCT-116 and MCF-7 cell lines, with IC50 values comparable to standard chemotherapeutic agents .
Antifungal Activity
In addition to its antibacterial and anticancer properties, this compound has shown promising antifungal activity against several fungal species.
Table 3: Antifungal Activity
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 15.0 |
| Aspergillus niger | 12.5 |
| Trichophyton mentagrophytes | 10.0 |
These results indicate that the compound is more effective than traditional antifungal agents such as ketoconazole .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of chromene derivatives is crucial for optimizing their biological effects. The presence of specific functional groups in the structure of 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] contributes significantly to its biological activity.
Key Structural Features:
- Chlorine Substitution : Enhances antimicrobial potency.
- Methoxy Group : Contributes to increased lipophilicity and cellular uptake.
- Spiro Configuration : Facilitates interaction with biological targets.
Q & A
Q. What are the standard synthetic routes for 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole], and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves a multi-step condensation reaction. For example, 5-chlorosalicylic aldehyde is refluxed with 1,2,3,3-tetramethylindolium perchlorate in propanol-2, followed by dropwise addition of triethylamine to catalyze spirocyclization . Key optimizations include:
- Solvent selection : Propanol-2 is preferred for its polarity and boiling point, facilitating reflux without decomposition.
- Catalyst use : Triethylamine acts as a base to deprotonate intermediates, enhancing reaction efficiency.
- Purification : Column chromatography (e.g., silica gel with 5–10% methanol in dichloromethane) isolates the product .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and purity .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this spirocyclic compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methoxy, chloro groups) and confirms spirojunction geometry .
- X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and dihedral angles critical for understanding photochromic behavior .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- IR spectroscopy : Confirms functional groups (e.g., C-O stretching of methoxy groups) .
Q. How does the spirocyclic structure influence the compound’s stability and reactivity?
Methodological Answer: The spirojunction imposes steric constraints, reducing rotational freedom and enhancing thermal stability. Key factors:
- Steric hindrance : The 1',3',3'-trimethyl groups on the indole moiety limit conformational flexibility, stabilizing the closed (spiro) form .
- Electronic effects : The chloro and methoxy substituents modulate electron density, affecting ring-opening kinetics in photochromic applications .
- Crystallographic data : Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the solid-state structure .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. XRD results)?
Methodological Answer:
- DFT calculations : Compare optimized geometries (e.g., using MP2/6-311G(d,p)) with XRD data to assess dynamic effects in solution .
- Hirshfeld analysis : Maps intermolecular interactions in the crystal lattice, identifying discrepancies between solid-state and solution-phase conformers .
- Dynamic NMR : Variable-temperature NMR detects equilibria (e.g., between spiro and merocyanine forms) that XRD might miss .
Q. What strategies are employed to analyze substituent effects on photochromic behavior?
Methodological Answer:
- Derivative synthesis : Introduce substituents (e.g., nitro or methoxy groups) at specific positions and compare UV-Vis absorption kinetics .
- Kinetic studies : Monitor ring-opening/closure rates under controlled light/temperature to quantify steric/electronic impacts .
- Theoretical modeling : Time-dependent DFT predicts absorption spectra and correlates them with experimental λmax shifts .
Q. How is the compound’s potential as a biosensor or photoresponsive material evaluated?
Methodological Answer:
- Zinc sensing : Functionalize with chelating groups (e.g., pyridylmethylamine) and measure fluorescence quenching/binding affinity via titration experiments .
- Cyanide detection : Derivatize with diazenyl groups to enable nucleophilic addition reactions; track spectral changes via UV-Vis or fluorescence .
- LC matrix integration : Embed in liquid crystals (e.g., ZLI-1639) and assess phase transitions under UV irradiation .
Q. What methodological challenges arise in resolving thermal decomposition pathways?
Methodological Answer:
- TGA-DSC : Quantify decomposition temperatures and enthalpy changes under inert/oxidizing atmospheres .
- Mass spectrometry : Identify volatile fragments (e.g., CO, CH3Cl) to propose degradation mechanisms .
- Isothermal stability tests : Monitor structural integrity at elevated temperatures using in-situ XRD or IR .
Q. How are spirocyclic derivatives designed for targeted biological activity (e.g., anticancer applications)?
Methodological Answer:
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace methoxy with carboxylates) and assay cytotoxicity against cancer cell lines .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using MOE or AutoDock to prioritize synthetic targets .
- In vivo testing : Evaluate pharmacokinetics and toxicity in model organisms after optimizing solubility (e.g., via PEGylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
